molecular formula C21H20N2O4S B4824391 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No.: B4824391
M. Wt: 396.5 g/mol
InChI Key: SQBFSSMATTZBCG-UHFFFAOYSA-N
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Description

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a thiophene ring, a benzoyl group, and multiple methoxy groups

Preparation Methods

The synthesis of 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves the reaction of 3,5-dimethoxybenzoic acid with appropriate amine derivatives. The process often employs triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction conditions are carefully controlled to ensure high yields and purity of the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the thiophene ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of amide derivatives with biological systems.

    Medicine: Research has indicated potential medicinal applications, including antibacterial and antioxidant activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial growth by interfering with essential bacterial enzymes or exhibit antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar compounds to 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide include other benzamide derivatives and thiophene-based compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a thiophene ring with a benzoyl group and multiple methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-17(13-7-5-4-6-8-13)18(19(22)24)21(28-12)23-20(25)14-9-15(26-2)11-16(10-14)27-3/h4-11H,1-3H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBFSSMATTZBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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